3-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
5-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O3/c1-33-16-15-29-24(32)30(21-10-11-21)22(27-29)18-5-4-14-28(17-18)23(31)25(12-2-3-13-25)19-6-8-20(26)9-7-19/h6-9,18,21H,2-5,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCKUUNVVIZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Piperidine Ring : Known for its ability to interact with various receptors.
- Triazole Moiety : Often associated with antifungal and antibacterial properties.
- Chlorophenyl Group : Imparts lipophilicity and may enhance receptor binding.
Molecular Formula and Weight
- Molecular Formula : C22H32ClN3O3
- Molecular Weight : 422.0 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The IC50 values for related compounds were reported as low as 1.13 µM .
- Urease Inhibition : Another significant activity observed is the inhibition of urease, an enzyme linked to the pathogenesis of certain infections. Some derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent activity compared to standard inhibitors .
Docking Studies
In silico studies employing molecular docking techniques have elucidated the interaction profile of this compound with target proteins. These studies reveal that the compound can effectively bind to active sites of enzymes due to its structural complementarity, which enhances its potential as a therapeutic agent .
Study 1: Antimicrobial Efficacy
A study synthesized several piperidine derivatives and assessed their antimicrobial efficacy against common pathogens. The results indicated that compounds bearing the 4-chlorophenyl group exhibited enhanced antibacterial activity, particularly against E. coli and S. aureus. The compound in focus was among the top performers in terms of potency .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of piperidine derivatives. The study found that the presence of the triazole moiety significantly increased AChE inhibitory activity. The compound was tested alongside known inhibitors, showing competitive inhibition patterns .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic pathways for constructing the triazole core in this compound, and what reaction conditions are critical for high yield?
The triazole ring is typically synthesized via cycloaddition or multi-component reactions. For example, Huisgen 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis (click chemistry) is widely used. Key conditions include inert atmospheres (N₂/Ar), controlled temperature (25–80°C), and catalysts like Cu(I) salts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures intermediate purity .
Q. How is the piperidine moiety functionalized, and what protecting groups are employed during synthesis?
Piperidine derivatives are often acylated or alkylated using reagents like chloroacetyl chloride or benzyl halides. The tert-butyloxycarbonyl (Boc) group is commonly used to protect the piperidine nitrogen during functionalization, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane .
Q. Which analytical techniques are prioritized for structural confirmation, and how are spectral discrepancies resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and High-Resolution Mass Spectrometry (HRMS) are standard. For stereochemical confirmation, single-crystal X-ray diffraction (SC-XRD) is definitive. Discrepancies in NMR signals (e.g., overlapping peaks) are resolved using 2D techniques like COSY, HSQC, and NOESY .
Advanced Research Questions
Q. What strategies optimize the cyclopropane ring stability during synthesis, particularly under acidic/basic conditions?
Cyclopropane rings are sensitive to ring-opening via electrophilic attack. Stability is enhanced by using electron-withdrawing substituents (e.g., 4-chlorophenyl) and avoiding strong acids/bases. Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy helps detect degradation early .
Q. How are reaction kinetics and thermodynamics balanced in the acylation of the piperidine intermediate?
Acylation (e.g., using cyclopentanecarbonyl chloride) requires optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C to minimize side reactions). Computational tools like density functional theory (DFT) predict activation energies to guide solvent/catalyst selection .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how are false positives mitigated?
Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays) are common. False positives from aggregation or fluorescence interference are addressed using detergent controls (e.g., Triton X-100) and orthogonal assays (e.g., surface plasmon resonance) .
Q. How is the compound’s metabolic stability assessed in preclinical studies, and what structural modifications improve pharmacokinetics?
Microsomal stability assays (liver microsomes + NADPH) identify metabolic hotspots. Introducing electron-donating groups (e.g., methoxyethyl) or blocking labile positions (e.g., methyl substituents) enhances stability. LC-MS/MS quantifies parent compound degradation over time .
Q. What computational methods predict binding affinity to target proteins, and how are docking results validated experimentally?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations model interactions. Free energy perturbation (FEP) calculations refine binding poses. Validation involves isothermal titration calorimetry (ITC) or X-ray co-crystallography .
Methodological Challenges
Q. How are reactive intermediates (e.g., acyl chlorides) handled to prevent hydrolysis during synthesis?
Acyl chlorides are prepared in situ under anhydrous conditions (molecular sieves, dry solvents). Quenching with ice-cold bicarbonate solution immediately after reaction completion minimizes hydrolysis. Reaction progress is monitored by FT-IR for carbonyl stretch (1800–1850 cm⁻¹) .
Q. What chromatographic techniques resolve stereoisomers of this compound, and how is enantiomeric excess (ee) quantified?
Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) separates enantiomers. Circular dichroism (CD) spectroscopy or chiral NMR shift reagents (e.g., Eu(hfc)₃) quantify ee. Preparative SFC (supercritical fluid chromatography) scales up resolution for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
